Thiazolo[5,4-b]pyridine-6-carboxylic acid
Overview
Description
Thiazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine-6-carboxylic acid is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities . The compound exhibits strong inhibitory activity against PI3Kα, a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The mode of action of this compound involves its interaction with its primary target, PI3Kα . The compound’s electron-deficient aryl group results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The compound’s interaction with PI3Kα affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that regulates cell cycle. Therefore, by inhibiting PI3Kα, this compound can potentially influence cell growth and survival .
Result of Action
The inhibition of PI3Kα by this compound can lead to the modulation of the PI3K/AKT/mTOR pathway, potentially leading to effects on cell growth and survival . This could be the basis for the compound’s reported pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
Thiazolo[5,4-b]pyridine-6-carboxylic acid has been found to interact with various enzymes and proteins, contributing to its diverse biochemical effects . For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular functions such as cell growth and survival .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits PI3K, which in turn affects downstream signaling pathways involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with PI3K . It binds to the enzyme, inhibiting its activity and leading to changes in downstream signaling pathways . This can result in altered gene expression and cellular responses .
Metabolic Pathways
Its interaction with PI3K suggests it may influence pathways related to cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridine-6-carboxylic acid typically involves the annulation of a pyridine ring to a thiazole core. One common method involves the reaction of 2-aminopyridine-3-thiol with an appropriate aldehyde in the presence of a catalyst such as zinc oxide nanoparticles in an ethanol medium . Another approach includes the use of hydrazonoyl halides as precursors, which react with thiohydrazonate intermediates to form the desired thiazolo[5,4-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
Thiazolo[5,4-b]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: This compound and its derivatives have shown potential as enzyme inhibitors and receptor ligands.
Medicine: Thiazolo[5,4-b]pyridine derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine-6-carboxylic acid can be compared to other similar compounds, such as:
Thiazolo[4,5-d]pyrimidine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[4,5-b]pyridine: Another heterocyclic compound with a fused ring system, commonly used in medicinal chemistry.
Thiazolo[4,5-b]pyridine-2(3H)-one: A derivative with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific arrangement of the thiazole and pyridine rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)12-3-9-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHQNVGWFTZOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256804-25-7 | |
Record name | [1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.